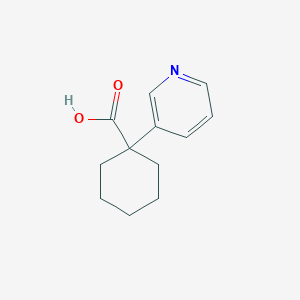

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

説明

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid (CAS No. 143619-73-2) is a bicyclic organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.253 g/mol. Its structure comprises a cyclohexane ring fused to a pyridine moiety at the 3-position, with a carboxylic acid group at the 1-position of the cyclohexane. Key physicochemical properties include a boiling point of 379.0±25.0 °C and a density of 1.2±0.1 g/cm³ . The compound is of interest in medicinal chemistry and materials science, particularly for synthesizing metal complexes and studying biological interactions .

特性

IUPAC Name |

1-pyridin-3-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRMOGUBQMRKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

Cyclohexane Ring Formation: The cyclohexane ring can be formed through a Diels-Alder reaction or other cyclization methods.

Pyridin-3-yl Group Introduction: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

化学反応の分析

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The pyridin-3-yl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives.

科学的研究の応用

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

作用機序

The mechanism of action of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridin-3-yl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

4-(Aminomethyl)cyclohexane-1-carboxylic Acid (II)

- Structure: Features an aminomethyl (-CH₂NH₂) group at the 4-position of the cyclohexane ring instead of a pyridinyl group.

- Properties : The presence of a primary amine enhances solubility in polar solvents and reactivity in Schiff base formation, making it suitable for coordination chemistry .

- Applications : Used in crystal engineering and as a precursor for ligand synthesis.

1-(Sec-Butyl)cyclohexane-1-carboxylic Acid

- Structure : Substitutes the pyridinyl group with a bulky sec-butyl (-CH(CH₂CH₃)CH₃) group.

- Properties : Increased steric hindrance reduces reactivity in planar interactions but enhances stability in hydrophobic environments. Molecular weight: 184.28 g/mol .

- Applications : Utilized in organic synthesis as a building block for sterically demanding intermediates.

1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

- Structure : Contains a -CF₃ group instead of pyridinyl.

- Properties : The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid (pKa ~1–2) compared to the parent compound (pKa ~4–5). Exhibits high water solubility .

- Applications : Widely used as a catalyst and in enzyme studies due to its strong electron-withdrawing effects.

Ring Size and Strain Variations

1-(Pyridin-3-yl)cyclopropane-1-carboxylic Acid

- Structure : Replaces the cyclohexane ring with a strained cyclopropane ring (CAS: 885277-06-5).

- Properties : The cyclopropane ring introduces angle strain , increasing reactivity in ring-opening reactions. Molecular weight: 189.19 g/mol (free acid) .

1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic Acid

Functional Group Modifications on the Pyridine Ring

1-(6-Methoxypyridin-3-yl)cyclohexanecarboxylic Acid

- Structure : Adds a methoxy (-OCH₃) group at the 6-position of the pyridine ring.

- Properties : The electron-donating methoxy group alters electronic distribution, reducing pyridine basicity. NMR: δ 3.92 (s, OCH₃) .

- Applications : Modified solubility and binding affinity make it a candidate for pharmacokinetic optimization.

1-(2-Methoxypyrimidin-5-yl)cyclopentanecarboxylic Acid

- Structure : Replaces pyridine with a pyrimidine ring and adds a methoxy group.

- Properties : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity. Molecular weight: 236 g/mol (M+H)+ .

- Applications : Used in antiviral and anticancer drug discovery.

CB2 Receptor Inhibitor

- Structure : Complex derivative with a cyclohexane-1-carboxylic acid core and additional substituents.

- Activity: Exhibits IC₅₀ = 7.0 μM and Kᵢ = 6.7 μM for cannabinoid CB2 receptor inhibition, highlighting the impact of extended substituents on receptor affinity .

ERAP1 Inhibitor

- Structure : Contains a cyclohexane-1-carboxylic acid group linked to a benzothiazolone moiety.

- Activity: Binds to endoplasmic reticulum aminopeptidase 1 (ERAP1), demonstrating the role of bulky substituents in enzyme inhibition .

生物活性

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclohexane ring substituted with a pyridine group at the 3-position and a carboxylic acid functional group. This unique structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro assays have demonstrated that treatment with this compound reduces the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its role in mitigating inflammatory responses.

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promise in cancer research. A recent study evaluated its efficacy against various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, suggesting potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the pyridine nitrogen allows for interactions with active sites of enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : The compound may act on specific receptors associated with inflammatory pathways or cancer cell proliferation.

- Chemical Reactivity : The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to biological targets.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing potency

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in paw edema compared to control groups, supporting its potential therapeutic use in inflammatory diseases .

Q & A

Q. Optimization Tips :

Q. Example Workflow :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclohexane precursor | Friedel-Crafts alkylation, AlCl₃, 0°C | 65–75 |

| Pyridine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 70–80 |

Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and cyclohexane chair conformations. Look for coupling constants (e.g., axial vs. equatorial protons) .

- X-ray Crystallography : Resolve absolute configuration and bond angles. For example, crystal structures of analogous compounds (e.g., 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid) reveal planar pyridine rings and chair conformations in cyclohexane .

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

Advanced Tip : Combine NOESY NMR with DFT calculations to predict and validate stereoisomer stability .

How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Advanced Research Question

Discrepancies often arise from:

- Variability in enantiomeric purity : Use chiral HPLC (e.g., Chiralpak IB column) to isolate enantiomers and test their individual bioactivities .

- Solubility differences : Prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid aggregation. Confirm solubility via dynamic light scattering .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays may vary due to metabolic interference from the pyridine moiety .

Case Study : A 2025 study noted conflicting IC₅₀ values (10 µM vs. 50 µM) in kinase inhibition assays. Resolution involved repeating assays with ATP concentration controls and verifying compound stability via LC-MS .

What computational strategies predict the conformational stability and binding modes of this compound in biological systems?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate cyclohexane ring puckering and pyridine interactions in aqueous solution (AMBER or GROMACS). Compare with X-ray data to validate .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets). The carboxylic acid group often forms hydrogen bonds with catalytic residues .

- QM/MM Calculations : Assess electronic effects of the pyridine ring on acidity (pKa ~4.5 for the carboxylic group) .

Q. Example Output :

| Parameter | Value |

|---|---|

| Predicted LogP | 1.2 |

| Carboxylic acid pKa | 4.3 |

| Binding affinity (ΔG, kcal/mol) | -8.2 |

How should researchers handle storage and stability challenges for this compound?

Basic Research Question

- Storage : Store at -20°C in airtight, light-protected vials. Prepare aliquots to avoid freeze-thaw cycles .

- Stability Tests : Monitor degradation via HPLC every 6 months. Acidic conditions (pH < 3) or prolonged exposure to moisture accelerate decomposition .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and metal ions (Fe³⁺, Cu²⁺) that catalyze decarboxylation .

What strategies are effective for enantiomeric resolution of chiral derivatives of this compound?

Advanced Research Question

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention times vary by 2–3 minutes for enantiomers .

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze esters selectively. For example, Candida antarctica lipase B achieves >90% ee .

- Crystallization-Induced Diastereomerism : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to separate diastereomeric salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。